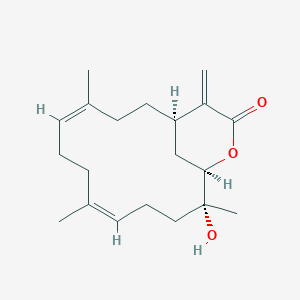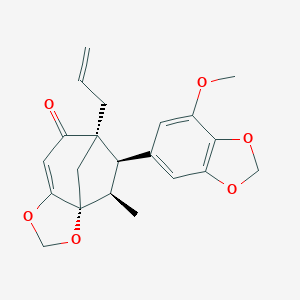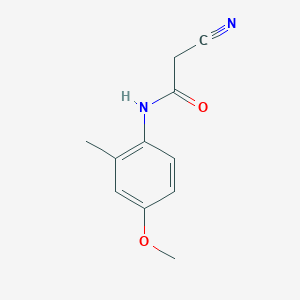
2-cyano-N-(4-methoxy-2-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-N-(4-methoxy-2-methylphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the acetamide family and is commonly referred to as CMMA. The synthesis of CMMA is a complex process that involves several steps, including the reaction of 4-methoxy-2-methylbenzoyl chloride with potassium cyanide and subsequent reaction with ethyl acetate. In
Wirkmechanismus
The mechanism of action of CMMA is not fully understood, but studies have indicated that it may act as an inhibitor of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. These enzymes are involved in the production of inflammatory mediators, and inhibition of their activity can lead to a reduction in inflammation and pain. Additionally, CMMA has been shown to induce apoptosis in cancer cells, possibly through the activation of caspase enzymes.
Biochemical and Physiological Effects:
CMMA has been shown to have several biochemical and physiological effects. Studies have indicated that it can reduce inflammation and pain, induce apoptosis in cancer cells, and reduce seizures in animal models. Additionally, CMMA has been shown to have a low toxicity profile, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of CMMA is its low toxicity profile, which makes it a safe candidate for further research. Additionally, CMMA has shown promising results in various therapeutic applications, making it a versatile compound for scientific research. However, the synthesis of CMMA is a complex process that requires careful attention to detail and precise measurements, which can be a limitation for lab experiments.
Zukünftige Richtungen
There are several future directions for CMMA research. One possible avenue is to further explore its anti-inflammatory and analgesic properties, as well as its potential as an anti-cancer agent. Additionally, research could focus on the development of novel synthesis methods for CMMA, which could improve the efficiency and quality of the final product. Finally, further studies could be conducted to explore the mechanism of action of CMMA, which could lead to the development of more targeted and effective therapeutic applications.
Synthesemethoden
The synthesis of CMMA involves several steps, starting with the reaction of 4-methoxy-2-methylbenzoyl chloride with potassium cyanide to form 4-methoxy-2-methylbenzonitrile. This intermediate product is then reacted with ethyl acetate to produce CMMA. The synthesis of CMMA is a complex process that requires careful attention to detail and precise measurements to ensure the quality of the final product.
Wissenschaftliche Forschungsanwendungen
CMMA has shown significant potential in scientific research due to its various therapeutic applications. It has been studied extensively for its anti-inflammatory and analgesic properties. CMMA has also been shown to have potential as an anti-cancer agent, with studies indicating that it can induce apoptosis in cancer cells. Additionally, CMMA has been shown to have potential as an anti-convulsant, with studies indicating that it can reduce seizures in animal models.
Eigenschaften
Produktname |
2-cyano-N-(4-methoxy-2-methylphenyl)acetamide |
|---|---|
Molekularformel |
C11H12N2O2 |
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
2-cyano-N-(4-methoxy-2-methylphenyl)acetamide |
InChI |
InChI=1S/C11H12N2O2/c1-8-7-9(15-2)3-4-10(8)13-11(14)5-6-12/h3-4,7H,5H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
VSMZIVQOCJKOEZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)CC#N |
Kanonische SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





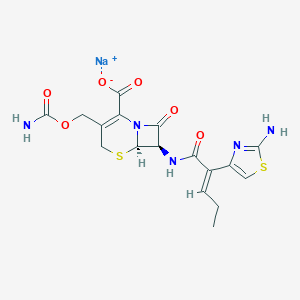
![6-[[11-Carboxy-9-[4,5-dihydroxy-3-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]oxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B233545.png)
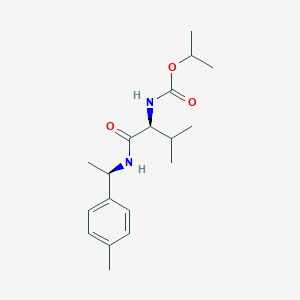
![(1S,2R,6R,7R,8S,9R,12S,13S)-12-Ethoxy-9,13-dimethyl-3-methylidene-6-propan-2-yl-15-oxatricyclo[6.6.1.02,7]pentadecane-9,13-diol](/img/structure/B233558.png)
![2-cyano-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide](/img/structure/B233567.png)
![[(2S,3S,4R,5R,6S)-2-Methyl-5-[(2S)-2-methylbutanoyl]oxy-6-[[(1S,3R,4S,5R,6R,8R,10S,22S,23R,24R)-4,5,23-trihydroxy-24-(hydroxymethyl)-6-methyl-20-oxo-10-pentyl-2,7,9,21,25-pentaoxatricyclo[20.3.1.03,8]hexacosan-26-yl]oxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (2S)-2-methylbutanoate](/img/structure/B233572.png)
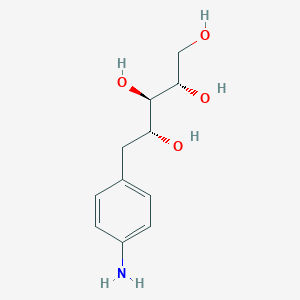
![6-[[11-Carboxy-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-2-(2,4,5-trihydroxy-6-methyloxan-3-yl)oxyoxan-3-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B233581.png)
![bis[hydroxy(methoxy)phosphoryl] (E)-but-2-enedioate](/img/structure/B233611.png)

